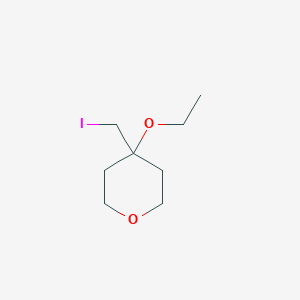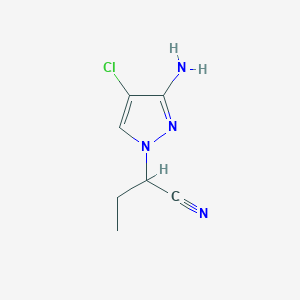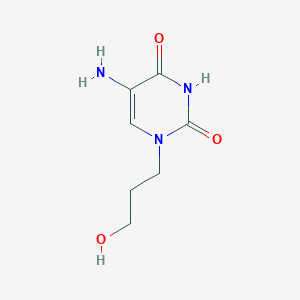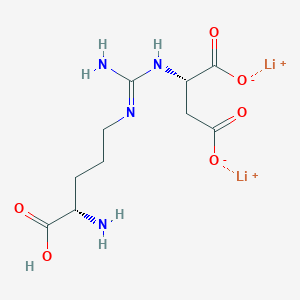
L-Argininosuccinicacidlithiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Argininosuccinic acid lithium salt is a chemical compound with the empirical formula C10H18N4O6 · xLi+. It is a basic amino acid synthesized by some cells from citrulline and aspartic acid. This compound is used as a precursor for arginine in the urea cycle or Citrulline-NO cycle .
Méthodes De Préparation
L-Argininosuccinic acid lithium salt is synthesized from citrulline and aspartic acid through a reaction catalyzed by the enzyme argininosuccinate synthetase . The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the proper formation of the compound. Industrial production methods may involve large-scale fermentation processes where the necessary enzymes are produced by genetically modified microorganisms .
Analyse Des Réactions Chimiques
L-Argininosuccinic acid lithium salt undergoes several types of chemical reactions:
Oxidation and Reduction:
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Hydrolysis: It can be hydrolyzed to form arginine and fumarate, especially under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions are arginine and fumarate .
Applications De Recherche Scientifique
L-Argininosuccinic acid lithium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of arginine and other amino acids.
Biology: It plays a role in the urea cycle and the biosynthesis of polyamines.
Mécanisme D'action
The mechanism of action of L-Argininosuccinic acid lithium salt involves its role as a precursor to arginine in the urea cycle. The compound is converted to arginine and fumarate by the enzyme argininosuccinate lyase . This process is crucial for the detoxification of ammonia in the liver and the production of nitric oxide, which has various physiological roles .
Comparaison Avec Des Composés Similaires
L-Argininosuccinic acid lithium salt can be compared with other similar compounds such as:
Argininosuccinic acid disodium salt: Similar in structure but with sodium ions instead of lithium.
Carbamyl phosphate disodium salt: Another compound involved in the urea cycle but with different functional groups and roles.
Propriétés
Formule moléculaire |
C10H16Li2N4O6 |
|---|---|
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
dilithium;(2S)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioate |
InChI |
InChI=1S/C10H18N4O6.2Li/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16;;/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14);;/q;2*+1/p-2/t5-,6-;;/m0../s1 |
Clé InChI |
VCXQXPVAEFFUBO-USPAICOZSA-L |
SMILES isomérique |
[Li+].[Li+].C(C[C@@H](C(=O)O)N)CN=C(N)N[C@@H](CC(=O)[O-])C(=O)[O-] |
SMILES canonique |
[Li+].[Li+].C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,5S,9R,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13073500.png)
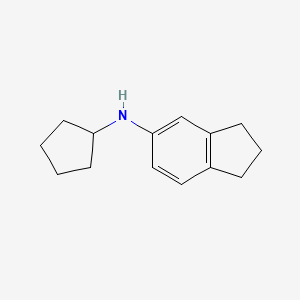
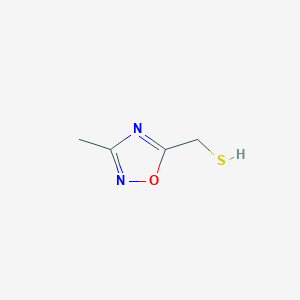
![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13073521.png)

![6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13073529.png)
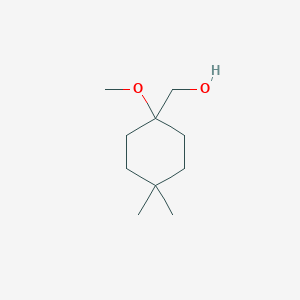
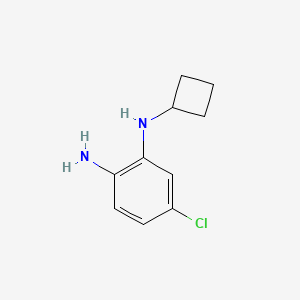
![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
